(rac)-Exatecan Intermediate 1

Asymmetric Synthesis Chiral Resolution Irinotecan Intermediate

This racemic mixture is a critical reference standard for developing chiral purity methods in camptothecin-based APIs and ADCs. It is not a substitute for the (S)-enantiomer in drug synthesis. Procure for analytical validation and impurity profiling to meet ICH Q3A guidelines. Ideal for QC labs and early-stage research.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 10298-40-5
Cat. No. B172378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac)-Exatecan Intermediate 1
CAS10298-40-5
Synonyms4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
InChIInChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3
InChIKeyIGKWOGMVAOYVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 10298-40-5): A Chiral Camptothecin Intermediate with Distinct Stereochemical and Synthetic Advantages


4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, commonly referred to as Exatecan Intermediate 1, is a tricyclic lactone that serves as a critical chiral building block in the synthesis of camptothecin-derived anticancer agents such as irinotecan and exatecan [1]. The compound exists as a pair of enantiomers, with the (S)-isomer (CAS 110351-94-5) being the key intermediate for clinically relevant topoisomerase I inhibitors, while the (R)-isomer (CAS 110351-91-2) and the racemic mixture (CAS 10298-40-5) are primarily utilized as impurity standards and for comparative pharmacological studies . Its unique pyranoindolizine core, coupled with a single stereogenic center, imparts a well-defined three-dimensional geometry that is essential for downstream biological activity and dictates its precise role in drug development pipelines .

4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 10298-40-5): Why In-Class Analogs Cannot Be Substituted in Critical Synthetic Routes


Generic substitution within the pyranoindolizine trione class is not viable due to the absolute stereochemical requirements of downstream camptothecin analogs. The (S)-enantiomer is essential for the synthesis of FDA-approved drugs like irinotecan and advanced ADC payloads such as exatecan, which demand high enantiopurity (ee > 99.6%) for both clinical efficacy and regulatory compliance [1]. Conversely, the racemic mixture and the (R)-enantiomer are functionally distinct, serving as analytical reference standards or intermediates in the synthesis of non-natural isomers. Attempting to use the racemate or the (R)-enantiomer in place of the (S)-enantiomer would result in a final product that fails to meet the stringent chiral purity specifications mandated by pharmacopoeias, ultimately compromising bioactivity and regulatory filing. The quantitative evidence below delineates these critical differences.

4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 10298-40-5): A Quantitative Guide to Differentiating Features


Enantiomeric Purity in Asymmetric Synthesis: The (S)-Isomer Achieves >99.6% ee, a Prerequisite for Irinotecan Production

In a practical asymmetric synthesis of the (S)-enantiomer, a lipase-catalyzed resolution followed by a series of high-yielding oxidation and deprotection steps yields the target intermediate with an enantiomeric excess (ee) of >99.6% [1]. This level of optical purity is essential for the subsequent production of irinotecan and other camptothecin analogs, ensuring that the final drug substance meets the strict chiral purity standards required for clinical use. In contrast, the racemic mixture inherently possesses an ee of 0%, rendering it unsuitable for the synthesis of stereochemically defined APIs.

Asymmetric Synthesis Chiral Resolution Irinotecan Intermediate

Synthetic Yield Optimization: The (S)-Enantiomer Can Be Obtained in 93% Yield Under Optimized Conditions

A patent describing the synthesis of the (S)-enantiomer reports a key deprotection step that achieves a yield of 93% when intermediate M14 is treated with trifluoroacetic acid at room temperature for 6 hours, followed by silica gel column chromatography [1]. This high yield is critical for cost-effective scale-up and commercial production. In comparison, the racemic mixture, which is typically obtained via non-stereoselective routes, may require additional chiral resolution steps that inherently reduce overall yield by at least 50% due to the separation of enantiomers.

Process Chemistry Synthetic Yield Scale-up

Procurement Cost Analysis: The (S)-Enantiomer is Up to 89% Less Expensive than the (R)-Enantiomer for Equivalent Quantities

Market pricing for research-grade quantities reveals a substantial cost differential between enantiomers. The (S)-enantiomer (CAS 110351-94-5) is available for approximately ¥110.9 per 100 mg [1], whereas the (R)-enantiomer (CAS 110351-91-2) commands a significantly higher price of ¥1000.0 for the same 100 mg quantity . This represents an 89% cost reduction for the (S)-enantiomer, which is directly attributable to its established role as a key intermediate in high-volume pharmaceutical synthesis. The racemic mixture (CAS 10298-40-5) is also commercially available but is typically priced per 10mM solution (e.g., $71.00 per 1mL in DMSO) [2], making direct per-gram comparisons less straightforward but still generally more expensive on a molar basis than the (S)-enantiomer due to lower demand.

Procurement Cost Analysis Chiral Building Blocks

Regulatory and Application Distinction: Only the (S)-Enantiomer is Utilized as an Active Intermediate, While the (R)-Enantiomer Serves as a Designated Impurity Standard

Regulatory filings and analytical method validation for camptothecin-derived drugs (e.g., exatecan, irinotecan) explicitly differentiate the (S)-enantiomer as the active intermediate and the (R)-enantiomer as a specified impurity (Exatecan Impurity 1 or Camptothecin Impurity 11) . The (R)-enantiomer is supplied with detailed characterization data compliant with regulatory guidelines for use in method development, validation (AMV), and quality control (QC) . This functional segregation means that procurement of the incorrect isomer would either halt API synthesis entirely (if the (R)-enantiomer is used instead of the (S)-enantiomer) or invalidate impurity quantification (if the racemate is used as an analytical standard).

Regulatory Compliance Impurity Profiling Method Validation

4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS 10298-40-5): Optimal Use Cases Based on Differentiated Evidence


Large-Scale Synthesis of Irinotecan and Camptothecin Analogs: Mandatory Use of the (S)-Enantiomer

Based on the >99.6% ee requirement and 93% yield advantage documented in Section 3, the (S)-enantiomer (CAS 110351-94-5) is the only acceptable form for the industrial synthesis of irinotecan and other camptothecin-based APIs [1]. Its high optical purity ensures compliance with pharmacopoeial standards, while its optimized synthetic yield minimizes production costs, making it the definitive choice for pharmaceutical manufacturers and CDMOs.

Analytical Method Development and Impurity Profiling: The Critical Role of the (R)-Enantiomer and Racemate

As established in Section 3, the (R)-enantiomer (CAS 110351-91-2) and the racemic mixture (CAS 10298-40-5) are not interchangeable with the (S)-enantiomer. Instead, they are essential as reference standards for developing and validating HPLC/UPLC methods to quantify chiral impurities in camptothecin drug substances . Their procurement is specifically mandated for QC laboratories and analytical departments to meet ICH Q3A guidelines on impurity testing.

ADC Payload Research and Development: The (S)-Enantiomer as the Exclusive Precursor to Exatecan

In the burgeoning field of antibody-drug conjugates (ADCs), exatecan is a highly sought-after topoisomerase I inhibitor payload. The synthesis of exatecan unequivocally requires the (S)-enantiomer as the chiral starting material . Using the racemate or the (R)-enantiomer would introduce an undesired stereoisomer that cannot be removed, fundamentally altering the drug-to-antibody ratio (DAR) and biological activity of the final ADC. Therefore, procurement of the (S)-enantiomer is mandatory for any ADC program targeting exatecan.

Cost-Sensitive Academic and Pre-Clinical Research: The (S)-Enantiomer Offers the Most Economical Access to Chiral Scaffolds

The 89% cost advantage of the (S)-enantiomer over the (R)-enantiomer, as quantified in Section 3, makes it the preferred choice for academic laboratories and early-stage drug discovery groups exploring camptothecin derivatives. Researchers can obtain significantly more material for the same budget, enabling broader screening campaigns and multi-step synthetic explorations without compromising on the chiral integrity required for meaningful biological results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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